
N-(5-fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide
Overview
Description
Auglurant: is a novel and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was initially developed by Vanderbilt University and is known for its potential therapeutic applications in various neurological and psychiatric disorders . The compound has shown promising results in preclinical studies, particularly in the modulation of glutamatergic activity, which is implicated in conditions such as alcohol use disorder .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Auglurant involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:
Formation of the Core Structure: The synthesis begins with the preparation of a pyrimidine-containing core structure.
Functional Group Modifications:
Industrial Production Methods: Industrial production of Auglurant typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Synthesis: Large-scale batch synthesis is employed to produce significant quantities of the compound.
Chemical Reactions Analysis
Types of Reactions: Auglurant undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups, altering the compound’s pharmacological properties.
Substitution: Substitution reactions can introduce different substituents, potentially enhancing the compound’s activity and selectivity.
Common Reagents and Conditions:
Oxidation: Common reagents include aldehyde oxidase and xanthine oxidase inhibitors such as hydralazine and allopurinol.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various metabolites, such as the 6-oxopyrimidine and 2,6-dioxopyrimidine derivatives .
Scientific Research Applications
Chemical Properties and Mechanism of Action
VU0424238 exhibits a high selectivity for mGlu5 over other mGlu receptors, with a binding affinity () of 4.4 nM at an allosteric site. This specificity is crucial for minimizing off-target effects, which is a common challenge in drug development. The compound's pharmacokinetic profile shows a clearance rate of 19.3 mL/min/kg in rats and 15.5 mL/min/kg in cynomolgus monkeys, indicating favorable absorption and distribution characteristics necessary for therapeutic efficacy .
Structure-Activity Relationship (SAR)
Research has identified key structural components that influence the potency and selectivity of VU0424238. Modifications to the pyrimidin-5-yl ether group and the 6-methyl substitution on the picolinamide core have been systematically evaluated to optimize binding affinity and metabolic stability. For instance, substituting different groups at these positions has demonstrated varying impacts on mGlu5 potency and plasma protein binding .
Clinical Relevance
The primary application of VU0424238 is in the treatment of psychiatric disorders such as major depressive disorder (MDD) and obsessive-compulsive disorder (OCD), as well as neurodegenerative conditions like Parkinson's disease (PD). The modulation of mGlu5 receptors is believed to play a significant role in these conditions, offering a novel therapeutic avenue that diverges from traditional neurotransmitter-targeting strategies .
Case Studies
- Parkinson’s Disease : Preclinical studies have shown that VU0424238 can reduce levodopa-induced dyskinesia in animal models, highlighting its potential utility in managing motor symptoms associated with PD .
- Major Depressive Disorder : In rodent models, administration of VU0424238 has resulted in antidepressant-like effects, suggesting that targeting mGlu5 may provide relief from depressive symptoms without some of the side effects associated with conventional antidepressants .
Pharmacokinetics and Tissue Distribution
The pharmacokinetic studies revealed that VU0424238 achieves significant central nervous system (CNS) penetration, with unbound brain levels exceeding its functional potency at therapeutic doses. This characteristic is critical for ensuring efficacy in treating CNS disorders .
Table 1: Pharmacokinetic Profile of VU0424238
Parameter | Value (Rats) | Value (Monkeys) |
---|---|---|
Clearance (mL/min/kg) | 19.3 | 15.5 |
Oral Dose for 50% Receptor Occupancy (mg/kg) | 0.8 | 0.06 |
Unbound Brain/Plasma Ratio | ~1 | ~0.82 |
Mechanism of Action
Auglurant exerts its effects by selectively antagonizing the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in modulating glutamatergic neurotransmission, which plays a crucial role in various neurological and psychiatric conditions. By inhibiting mGluR5, Auglurant reduces excessive glutamatergic activity, thereby attenuating symptoms associated with disorders such as alcohol use disorder .
Comparison with Similar Compounds
3-2-(-Methyl-4-thiazolyl) ethynyl pyridine (MTEP): Another mGluR5 antagonist with similar pharmacological properties.
BIBX1382: A known aldehyde oxidase substrate with structural similarities to Auglurant.
Uniqueness: Auglurant is unique due to its high selectivity and potency as an mGluR5 antagonist. It has demonstrated acceptable central nervous system penetration and has shown efficacy in preclinical models without affecting the self-administration of non-alcoholic rewards .
Biological Activity
N-(5-fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide, also known as VU0424238, is a compound that has garnered attention for its selective activity as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGlu5). This article explores the biological activity of this compound, including its pharmacokinetics, selectivity, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of VU0424238 can be represented as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 284.31 g/mol
VU0424238 functions primarily as a negative allosteric modulator of mGlu5 receptors. The compound exhibits a high degree of selectivity, being over 900-fold selective for mGlu5 compared to other mGlu receptor subtypes. Binding studies have established a dissociation constant value of 4.4 nM , indicating strong binding affinity at the allosteric site on the receptor .
Pharmacokinetics
Pharmacokinetic studies reveal that VU0424238 has a clearance rate of 19.3 mL/min/kg in rats and 15.5 mL/min/kg in cynomolgus monkeys. Imaging studies using positron emission tomography (PET) have shown that the compound achieves 50% receptor occupancy at an oral dose of 0.8 mg/kg in rats and an intravenous dose of 0.06 mg/kg in baboons .
Preclinical Studies
Preclinical evaluations have demonstrated the potential utility of VU0424238 in treating various psychiatric and neurodegenerative disorders. The compound's efficacy has been assessed in models relevant to conditions such as anxiety, depression, and schizophrenia. For instance, it has shown promise in modulating glutamatergic transmission, which is often dysregulated in these disorders.
Case Studies
- Anxiety Models : In rodent models of anxiety, administration of VU0424238 resulted in reduced anxiety-like behaviors, supporting its role as a therapeutic agent for anxiety disorders.
- Cognitive Impairment Models : Studies indicated that VU0424238 may improve cognitive deficits associated with neurodegenerative diseases by enhancing synaptic plasticity through mGlu5 modulation.
Safety and Toxicology
Toxicological assessments have indicated that VU0424238 is generally well-tolerated at therapeutic doses, with no significant adverse effects reported in preclinical studies. Further investigations into its safety profile are ongoing as part of clinical trial preparations.
Summary Table of Key Findings
Property | Value |
---|---|
Selectivity for mGlu5 | >900-fold |
(nM) | 4.4 |
Clearance (Rats) | 19.3 mL/min/kg |
Clearance (Monkeys) | 15.5 mL/min/kg |
Oral Dose for 50% Occupancy | 0.8 mg/kg |
Intravenous Dose for 50% Occupancy | 0.06 mg/kg |
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
Basic Research Question
The synthesis involves multi-step organic reactions. Key steps include:
- Coupling reactions : Pyridine and pyrimidine rings are typically assembled via nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura cross-coupling. For example, fluoropyridinyl groups can be introduced using halogen-exchange reactions under catalytic conditions .
- Solvent and temperature optimization : Polar aprotic solvents (e.g., DMF, DMSO) at 80–120°C enhance reaction efficiency. Evidence from similar pyrimidinyloxy derivatives shows that prolonged reaction times (12–24 hrs) improve yields .
- Purification : High-Performance Liquid Chromatography (HPLC) with a C18 column and gradient elution (water/acetonitrile with 0.1% formic acid) ensures high purity (>95%) .
Q. How can researchers characterize the molecular structure and confirm its configuration?
Basic Research Question
A combination of analytical techniques is critical:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in DMSO-d6 or CDCl3) resolve substituent positions, with fluoropyridinyl protons appearing as doublets (δ 8.2–8.5 ppm) and pyrimidinyloxy groups as singlets (δ 6.5–7.0 ppm) .
- X-ray crystallography : Resolves bond angles and dihedral angles (e.g., pyrimidine-picolinamide dihedral angles ~70.1°), with intramolecular hydrogen bonds (N–H⋯N) stabilizing the structure .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+ at m/z 357.12) .
Q. How can contradictions in crystallographic data (e.g., hydrogen bond lengths) be resolved?
Advanced Research Question
Discrepancies in hydrogen bond metrics (e.g., N4⋯N5 distances varying between 2.94–2.98 Å in polymorphs) arise from crystal packing or solvent effects. Methodological approaches include:
- Comparative crystallography : Analyze multiple crystal forms (polymorphs) under different crystallization conditions (e.g., ethanol vs. acetonitrile) .
- DFT calculations : Compare experimental bond lengths with theoretical models (B3LYP/6-31G* basis set) to assess electronic effects .
- Variable-temperature XRD : Monitor thermal expansion effects on hydrogen bonding .
Q. How do electronic substituent effects influence reactivity in nucleophilic substitution?
Advanced Research Question
The electron-withdrawing fluorine atom on the pyridinyl ring activates the adjacent position for SNAr reactions. Key strategies:
- Substituent tuning : Replace the 5-fluoro group with other halogens (Cl, Br) to modulate reactivity. For example, bromine increases steric hindrance but enhances leaving-group ability .
- Solvent polarity : High-polarity solvents stabilize transition states in SNAr reactions (e.g., DMF vs. THF) .
- Kinetic studies : Use stopped-flow NMR to monitor reaction rates under varying conditions (pH, temperature) .
Q. How can structure-activity relationship (SAR) studies evaluate substituent impacts on bioactivity?
Advanced Research Question
Design SAR studies by:
- Analog synthesis : Replace the pyrimidin-5-yloxy group with morpholinopyrimidinyl or trifluoromethylpyridinyl motifs (see ).
- Biological assays : Test analogs against target enzymes (e.g., kinases, aminopeptidases) using fluorescence polarization or SPR binding assays .
- Computational docking : Map substituent interactions with active-site residues (e.g., using AutoDock Vina) to prioritize synthetic targets .
Q. What in silico methods predict binding affinity to biological targets?
Advanced Research Question
Combine computational approaches:
- Molecular docking : Use Glide (Schrödinger) to model interactions with proteins (e.g., methionine aminopeptidase-1) .
- Molecular dynamics (MD) simulations : Run 100-ns simulations (AMBER force field) to assess binding stability and conformational changes .
- Free-energy perturbation (FEP) : Quantify ΔΔG values for substituent modifications (e.g., fluoropyridinyl vs. chloropyridinyl) .
Q. How does pH affect the stability of this compound in aqueous solutions?
Basic Research Question
Stability studies require:
- Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral conditions at 37°C. Monitor degradation via HPLC at 254 nm .
- Kinetic modeling : Calculate degradation rate constants (k) using first-order kinetics. Pyrimidinyloxy groups are prone to hydrolysis under basic conditions .
- Protection strategies : Use tert-butyloxycarbonyl (Boc) groups for amine protection during synthesis to prevent unwanted hydrolysis .
Q. How can polymorphism impact bioactivity, and how is it characterized?
Advanced Research Question
Polymorphs exhibit varying bioactivity due to differences in solubility and crystal packing. Methods include:
- DSC/TGA : Differential scanning calorimetry (DSC) identifies melting points and phase transitions. For example, Form I may melt at 165°C vs. Form II at 158°C .
- Dissolution testing : Compare solubility profiles in biorelevant media (FaSSIF/FeSSIF) .
- Bioavailability assays : Administer polymorphs in animal models (e.g., rat PK studies) to correlate crystal form with AUC values .
Q. What strategies resolve conflicting data in reaction mechanism proposals?
Advanced Research Question
Contradictory mechanistic data (e.g., radical vs. ionic pathways) require:
- Isotopic labeling : Use ¹⁸O or ²H isotopes to track atom migration in intermediates .
- Electron paramagnetic resonance (EPR) : Detect radical intermediates during oxidation reactions .
- Computational studies : Compare activation energies (ΔG‡) for proposed pathways using Gaussian09 .
Q. How can researchers compare this compound with structurally related analogs?
Advanced Research Question
Use comparative analysis:
- Crystallographic overlays : Superimpose X-ray structures (e.g., PyMOL) to assess conformational differences in pyridinyl/pyrimidinyl rings .
- Bioisosteric replacement : Replace the picolinamide group with acetamide or sulfonamide moieties and evaluate potency shifts .
- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors, hydrophobic regions) using LigandScout .
Properties
IUPAC Name |
N-(5-fluoropyridin-2-yl)-6-methyl-4-pyrimidin-5-yloxypyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN5O2/c1-10-4-12(24-13-7-18-9-19-8-13)5-14(21-10)16(23)22-15-3-2-11(17)6-20-15/h2-9H,1H3,(H,20,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAHIIPVJVMACF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C(=O)NC2=NC=C(C=C2)F)OC3=CN=CN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1396337-04-4 | |
Record name | Auglurant | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1396337044 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AUGLURANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GRN8X62ZW2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.